REACTION_CXSMILES
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[CH3:1][C:2]1[C:11]([CH3:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.BrN1C(=[O:19])CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C1N2CN3CN(C2)CN1C3>C(Cl)(Cl)(Cl)Cl.C(Cl)(Cl)Cl>[CH3:12][C:11]1[C:2]([CH:1]=[O:19])=[CH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2
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Name
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|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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CC1=CC2=CC=CC=C2C=C1C
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Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
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160 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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FILTRATION
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Details
|
the mixture was filtered
|
Type
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CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in chloroform
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hr
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the salt
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
was washed with several portions of hexane
|
Type
|
TEMPERATURE
|
Details
|
The dried salt was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux with a 50% aqueous acetic acid solution (20 ml/g) for 2 hr
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid (2 ml/g) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for a further 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
The solution was poured onto ice-water
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (MgSO4) organic fraction
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by recrystallization (twice) from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC2=CC=CC=C2C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |